N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide
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Overview
Description
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide is a complex organic compound that features a combination of a naphthalene derivative and a pyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation of 5,6,7,8-tetrahydronaphthalen-2-ylamine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of automated systems and reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce tetrahydronaphthalene derivatives.
Scientific Research Applications
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with similar structural features.
5,6,7,8-Tetrahydro-1-naphthylamine: Another naphthalene derivative with comparable properties.
N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide:
Uniqueness
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide is unique due to its specific combination of a naphthalene derivative and a pyridine carboxamide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13(20-21-18(22)15-8-10-19-11-9-15)16-7-6-14-4-2-3-5-17(14)12-16/h6-12H,2-5H2,1H3,(H,21,22)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPBPGYSYBNXPV-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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